N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine
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Overview
Description
It is distinguished from other six-carbon sugars by the lack of a hydroxyl group on the carbon at the 6-position and its L-configuration . L-fucose plays a crucial role in various biological processes, including blood transfusion reactions, selectin-mediated leukocyte-endothelial adhesion, and host-microbe interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-fucose can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation .
Chemical Synthesis: This involves the use of chemical reagents to convert precursor molecules into L-fucose.
Enzymatic Synthesis: Enzymes such as L-fucose isomerase can be used to convert L-fuculose to L-fucose.
Microbial Fermentation: Certain microorganisms can produce L-fucose through fermentation processes.
Industrial Production Methods: Industrial production of L-fucose typically involves microbial fermentation, where genetically engineered microorganisms are used to enhance yield and purity . The fermentation broth is then subjected to downstream processing, including purification and crystallization, to obtain high-purity L-fucose .
Chemical Reactions Analysis
L-fucose undergoes various chemical reactions, including oxidation, reduction, and substitution .
Oxidation: L-fucose can be oxidized to produce L-fuconic acid.
Reduction: Reduction of L-fucose can yield L-fucitol.
Substitution: L-fucose can participate in substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
L-fucose has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry .
Chemistry: L-fucose is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It plays a significant role in cell-cell recognition, signaling, and adhesion processes.
Medicine: L-fucose is involved in the development of therapeutic agents for cancer, inflammation, and infectious diseases.
Mechanism of Action
L-fucose exerts its effects through various molecular targets and pathways .
Comparison with Similar Compounds
L-fucose is unique among hexoses due to its deoxy structure and L-configuration . Similar compounds include D-galactose, L-rhamnose, and D-mannose .
D-galactose: Unlike L-fucose, D-galactose has a hydroxyl group at the 6-position and a D-configuration.
L-rhamnose: Similar to L-fucose, L-rhamnose is a deoxy sugar, but it differs in its stereochemistry and biological functions.
L-fucose’s unique structural features confer specific biological functions that are not shared by these similar compounds .
Properties
IUPAC Name |
N-methyl-1-(1-methylpyrazol-4-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-7-3-6-4-8-9(2)5-6/h4-5,7H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHGOSZFUSOULZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340534 |
Source
|
Record name | N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179873-43-9 |
Source
|
Record name | N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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